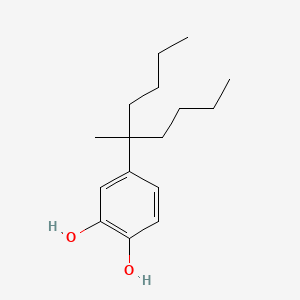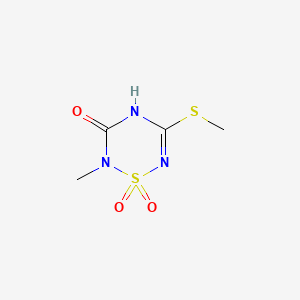
4-(5-Methylnonan-5-YL)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylnonan-5-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound features a benzene ring substituted with two hydroxyl groups and a 5-methylnonan-5-yl group. It is a derivative of catechol, which is known for its aromatic properties and reactivity due to the presence of hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylnonan-5-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of catechol with 5-methylnonan-5-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
4-(5-Methylnonan-5-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form catechol derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Catechol derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
4-(5-Methylnonan-5-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
作用机制
The mechanism of action of 4-(5-Methylnonan-5-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, making the compound a potential antioxidant. The benzene ring allows for π-π interactions with other aromatic systems, which can influence its binding affinity to various biological targets.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl group reactivity.
Resorcinol (benzene-1,3-diol): An isomer with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups in the para position.
Uniqueness
4-(5-Methylnonan-5-yl)benzene-1,2-diol is unique due to the presence of the 5-methylnonan-5-yl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
60623-40-7 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
4-(5-methylnonan-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H26O2/c1-4-6-10-16(3,11-7-5-2)13-8-9-14(17)15(18)12-13/h8-9,12,17-18H,4-7,10-11H2,1-3H3 |
InChI 键 |
JKYAMQOOJCUPBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CCCC)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)




![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)


![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
